molecular formula C17H17N5O4 B4197780 2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate

2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4197780
M. Wt: 355.3 g/mol
InChI Key: XKISDSHWGOLDRY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the triazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.

    Formation of the Amine Oxide: The final step involves the oxidation of the amine group to form the amine oxide, which can be achieved using hydrogen peroxide or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant with a triazole moiety.

Uniqueness

2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-5-nitro-N-(1-phenylethyl)triazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-12(13-6-4-3-5-7-13)18-16-17(22(24)25)19-20(21(16)23)14-8-10-15(26-2)11-9-14/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISDSHWGOLDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
2-(4-Methoxyphenyl)-4-nitro-5-[(1-phenylethyl)amino]-2H-1,2,3-triazol-1-ium-1-olate

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